

## Application Notes and Protocols: Confocal Imaging of PD81723-Treated Zebrafish Vasculature

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Compound of Interest		
Compound Name:	PD81723	
Cat. No.:	B161319	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish model system to study the anti-angiogenic effects of the compound **PD81723** through confocal microscopy. The protocols detailed below, from zebrafish embryo treatment to advanced imaging and data analysis, are designed to ensure reproducible and quantifiable results for assessing vascular development.

# Introduction to PD81723 and its Anti-Angiogenic Properties

PD81723 is a novel small molecule inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Identified through high-throughput screening in a zebrafish model, PD81723 has been shown to effectively disrupt vascular development.[1][2][3][4] Its mechanism of action involves the downregulation of key signaling molecules in endothelial cells, including VEGFR-2, Akt, and eNOS, without inducing apoptosis.[1][2][3] In vivo studies using zebrafish have demonstrated that PD81723 treatment leads to a range of vascular defects, including inhibited development of intersegmental vessels (ISVs), cranial vasculature, and sub-intestinal vessels (SIVs).[1][3]



# Quantitative Analysis of PD81723 Effects on Zebrafish Vasculature

The anti-angiogenic effects of **PD81723** can be quantified by analyzing various parameters of the zebrafish vasculature following treatment. Below are tables summarizing the key quantitative data from studies investigating the impact of **PD81723**.

Table 1: Effect of PD81723 on Sub-Intestinal Vessel (SIV) Development

Treatment Group	Concentration (μM)	Mean Number of SIV Sprouts	Percentage of Fish with Complete VTA and PAV	Reference
Vehicle Control (0.05% DMSO)	0	Normal	High	[1]
PD81723	64	Significantly Decreased*	22%	[1][3]
I3M (Positive Control)	8	Significantly Decreased	Low	[1][3]

<sup>\*</sup>p < 0.05 vs. control.[1] VTA: Vertebral Artery, PAV: Parachordal Vessel.

Table 2: General Vascular Defects Observed with PD81723 Treatment



Vascular Structure	Observed Defect	PD81723 Concentration (µM)	Zebrafish Line	Reference
Intersegmental Vessels (ISVs)	Diminished EGFP Signal, Impaired Sprouting	16, 64	Tg(kdrl:EGFP)	[1]
Cranial Vasculature	Diminished EGFP Signal	16, 64	Tg(kdrl:EGFP)	[1]
Sub-Intestinal Vessels (SIVs)	Malformed or Missing Network	64	Tg(kdrl:EGFP)	[1][3]
Caudal Vein and Artery	Hindered Development	16, 64	Tg(kdrl:EGFP)	[1]
Vertebral Artery (VTA)	Missing	64	Tg(kdrl:EGFP)	[1][3]
Parachordal Vessel (PAV)	Missing	64	Tg(kdrl:EGFP)	[1][3]

### **Experimental Protocols**

This section provides detailed methodologies for treating zebrafish embryos with **PD81723** and performing confocal imaging of their vasculature.

### **Zebrafish Husbandry and Embryo Collection**

- Zebrafish Lines: Utilize transgenic lines with fluorescently labeled vasculature, such as Tg(kdrl:EGFP) or Tg(fli1a:EGFP), for direct visualization of endothelial cells.
- Breeding: Set up natural breeding crosses of adult zebrafish.
- Embryo Collection: Collect freshly fertilized embryos and maintain them in E3 embryo medium at 28.5°C.
- Staging: Stage the embryos according to standard developmental timelines.



#### **PD81723 Treatment Protocol**

- Stock Solution Preparation: Prepare a stock solution of PD81723 in dimethyl sulfoxide (DMSO).
- Working Solution Preparation: Dilute the stock solution in E3 embryo medium to the desired final concentrations (e.g., 16  $\mu$ M, 32  $\mu$ M, 64  $\mu$ M). A vehicle control group with 0.05% DMSO should be included.
- Embryo Treatment: At 10-11 hours post-fertilization (hpf), transfer staged embryos into multiwell plates.
- Dosing: Remove the E3 medium and add the prepared PD81723 working solutions or vehicle control to the respective wells.
- Incubation: Incubate the treated embryos at 28.5°C until the desired developmental stage for imaging (e.g., 1, 2, 3, or 4 days post-fertilization (dpf)).

### **Confocal Microscopy Protocol**

- Anesthesia: Anesthetize the zebrafish larvae in E3 medium containing 0.02% tricaine (MS-222).
- Mounting:
  - Prepare a 1% low-melting-point agarose solution in E3 medium.
  - Create a small drop of agarose on a glass-bottom confocal dish.
  - Carefully place an anesthetized larva into the agarose drop and orient it laterally for optimal imaging of the trunk and SIVs.
  - Allow the agarose to solidify.
  - Cover the mounted larva with E3 medium containing tricaine to prevent dehydration.
- Imaging:



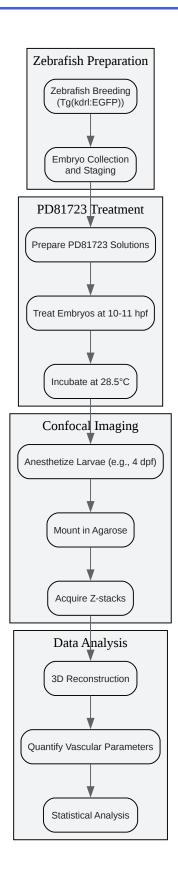
- Use an inverted confocal microscope equipped with a laser line appropriate for the fluorophore (e.g., 488 nm for EGFP).
- Acquire Z-stacks of the region of interest (e.g., the SIV basket or the trunk vasculature) to generate 3D reconstructions.
- Optimize imaging parameters (laser power, gain, pinhole size) to obtain high-resolution images with minimal phototoxicity.
- Image Analysis:
  - Use image analysis software such as ImageJ/Fiji or commercial software to quantify vascular parameters.
  - Quantitative measurements may include:
    - Number of vessel sprouts from the SIV basket.
    - Total vessel length and number of junctions in the ISVs.[5]
    - Vessel diameter and volume.[6]
    - Pixel count of the fluorescently labeled endothelial network.

#### **Visualizations**

#### **Experimental Workflow**

The following diagram illustrates the key steps involved in the confocal imaging of **PD81723**-treated zebrafish vasculature.





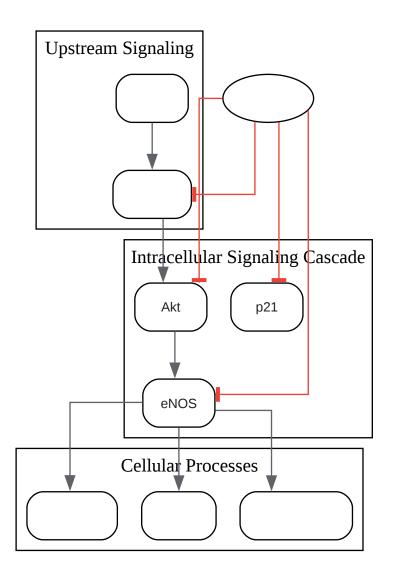
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Caption: Experimental workflow for analyzing **PD81723**'s effect on zebrafish vasculature.



### **PD81723** Signaling Pathway

This diagram depicts the proposed signaling pathway affected by **PD81723**, leading to the inhibition of angiogenesis.



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Caption: PD81723 inhibits angiogenesis by targeting key signaling molecules.

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